1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenoxy group, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluorophenol with a suitable alkylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone: This compound shares structural similarities with 1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide, including the fluorophenoxy and methoxy-methylphenyl groups.
4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol: Another structurally related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
Molecular Formula |
C19H18FN3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18FN3O3/c1-13-11-14(25-2)7-8-16(13)21-19(24)17-9-10-23(22-17)12-26-18-6-4-3-5-15(18)20/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
CTQVJTPLEOAVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F |
Origin of Product |
United States |
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